molecular formula C11H15NO5S B5152753 2-Methoxy-5-propylsulfamoyl-benzoic acid

2-Methoxy-5-propylsulfamoyl-benzoic acid

Cat. No.: B5152753
M. Wt: 273.31 g/mol
InChI Key: OPWDIIFZRDJTDX-UHFFFAOYSA-N
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Description

2-Methoxy-5-propylsulfamoyl-benzoic acid is an organic compound with the molecular formula C10H13NO5S. It is a derivative of benzoic acid, featuring a methoxy group at the second position and a propylsulfamoyl group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propylsulfamoyl-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-propylsulfamoyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-carboxy-5-propylsulfamoyl-benzoic acid.

    Reduction: Formation of 2-methoxy-5-propylamine-benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-propylsulfamoyl-benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-propylsulfamoyl-benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Pathways: It may interfere with metabolic pathways by altering the function of key proteins and enzymes involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the propyl group.

    2-Methoxy-5-methylsulfonylbenzoic acid: Contains a methylsulfonyl group instead of a propylsulfamoyl group.

Uniqueness

2-Methoxy-5-propylsulfamoyl-benzoic acid is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-methoxy-5-(propylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)8-4-5-10(17-2)9(7-8)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWDIIFZRDJTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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